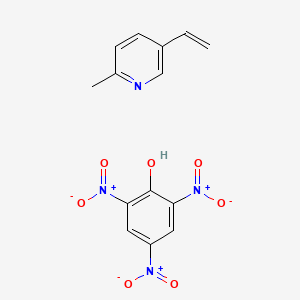
5-Ethenyl-2-methylpyridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-methylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 5-Ethenyl-2-methylpyridine is an organic compound with the formula C8H9N. It is a derivative of pyridine and is known for its applications in various chemical reactions. 2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the formula C6H2(NO2)3OH. It is a yellow crystalline solid and is known for its explosive properties and use in chemical synthesis.
Métodos De Preparación
5-Ethenyl-2-methylpyridine
5-Ethenyl-2-methylpyridine can be synthesized through the reaction of 2-methylpyridine with acetylene in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the ethenyl group on the pyridine ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without causing excessive decomposition or side reactions .
Análisis De Reacciones Químicas
5-Ethenyl-2-methylpyridine
Oxidation: 5-Ethenyl-2-methylpyridine can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
2,4,6-Trinitrophenol
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols, which are useful intermediates in the synthesis of dyes and pharmaceuticals.
Nitration: As a nitro compound, it can undergo further nitration reactions under specific conditions.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-methylpyridine
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Employed in the production of polymers and other materials with specific properties.
2,4,6-Trinitrophenol
Explosives: Widely used in the manufacture of explosives due to its high energy content.
Chemistry: Utilized as a reagent in various chemical reactions and as a standard in calorimetry.
Mecanismo De Acción
5-Ethenyl-2-methylpyridine
The mechanism of action of 5-Ethenyl-2-methylpyridine in chemical reactions involves the activation of the ethenyl group, which can participate in various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
2,4,6-Trinitrophenol
The mechanism of action of 2,4,6-trinitrophenol as an explosive involves the rapid decomposition of the nitro groups, releasing a large amount of energy in the form of heat and gas. This decomposition is initiated by heat, shock, or friction .
Comparación Con Compuestos Similares
5-Ethenyl-2-methylpyridine
Similar Compounds: 2-methylpyridine, 5-ethyl-2-methylpyridine.
Uniqueness: The presence of the ethenyl group makes it more reactive in certain chemical reactions compared to its analogs.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-dinitrophenol, 2,6-dinitrophenol.
Uniqueness: The trinitro substitution pattern gives it higher explosive properties compared to dinitrophenols.
Propiedades
Número CAS |
65345-93-9 |
|---|---|
Fórmula molecular |
C14H12N4O7 |
Peso molecular |
348.27 g/mol |
Nombre IUPAC |
5-ethenyl-2-methylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-3-8-5-4-7(2)9-6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1H2,2H3;1-2,10H |
Clave InChI |
FICBWWIZDPCRDG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
65345-93-9 |
Sinónimos |
PMVP picrate poly-2-methyl-5-vinylpyridine picrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















